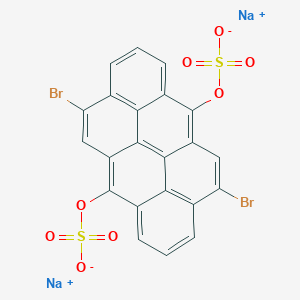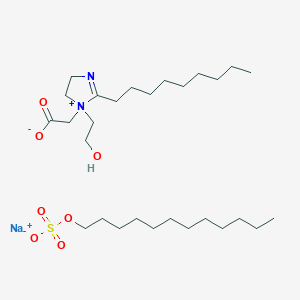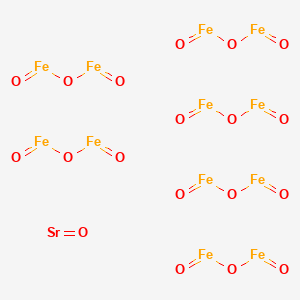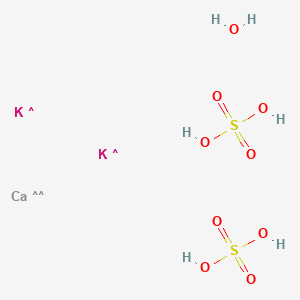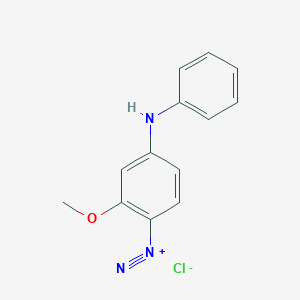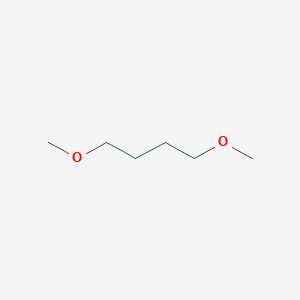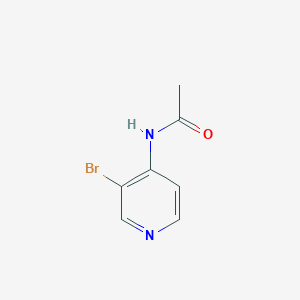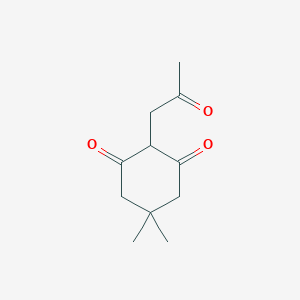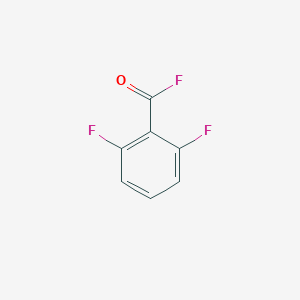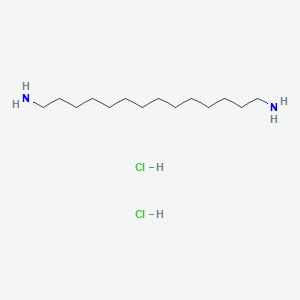
Tetradecanediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanediamine dihydrochloride, also known as 1,14-diaminotetradecane dihydrochloride, is a chemical compound that is widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 304.28 g/mol. Tetradecanediamine dihydrochloride is commonly used as a reagent in the synthesis of various organic compounds and in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of tetradecanediamine dihydrochloride is not well understood. However, it is believed that this compound acts as a surfactant and can form micelles in aqueous solutions. This property makes it useful in various applications, including in the synthesis of polymers and surfactants.
Biochemische Und Physiologische Effekte
Tetradecanediamine dihydrochloride does not have any known biochemical or physiological effects. It is a relatively inert compound that is not known to interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Tetradecanediamine dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also easy to handle and has a long shelf life. However, one limitation of this compound is that it is not very soluble in organic solvents, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of tetradecanediamine dihydrochloride in scientific research. One potential application is in the synthesis of novel polymers and surfactants. Another potential application is in the development of new drug delivery systems. Additionally, tetradecanediamine dihydrochloride could be used in the development of new materials for use in various industries, including the automotive and aerospace industries. Further research is needed to fully explore the potential applications of this compound.
Synthesemethoden
Tetradecanediamine dihydrochloride can be synthesized by reacting Tetradecanediamine dihydrochloridetetradecane with hydrochloric acid. The reaction takes place at room temperature and the resulting product is obtained as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Tetradecanediamine dihydrochloride is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is also used in biochemical and physiological studies to investigate the mechanism of action of various substances. Tetradecanediamine dihydrochloride is commonly used in the synthesis of polymers, surfactants, and other organic compounds.
Eigenschaften
CAS-Nummer |
13880-35-8 |
|---|---|
Produktname |
Tetradecanediamine dihydrochloride |
Molekularformel |
C14H34Cl2N2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
tetradecane-1,14-diamine;dihydrochloride |
InChI |
InChI=1S/C14H32N2.2ClH/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16;;/h1-16H2;2*1H |
InChI-Schlüssel |
WFMQETKNGWLYKC-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCN)CCCCCCN.Cl.Cl |
Kanonische SMILES |
C(CCCCCCCN)CCCCCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



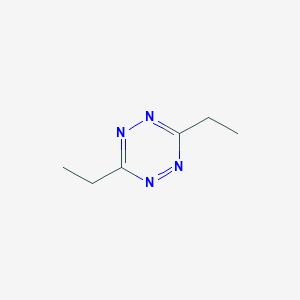
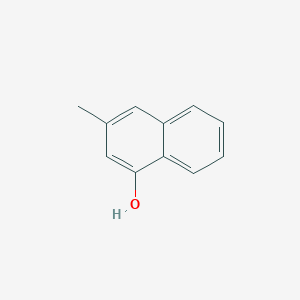
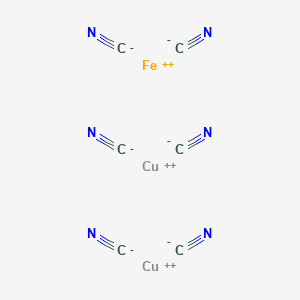
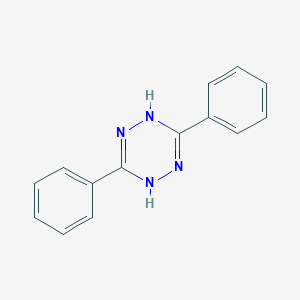
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
